4-(4-chloro-2-nitrophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8ClNO4 It is characterized by the presence of a chloro group, a nitro group, and a phenoxy group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-nitrophenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-nitrophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Chloro-2-nitro-phenoxy)-benzoic acid.
Reduction: 4-(4-Chloro-2-amino-phenoxy)-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chloro-2-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-nitrophenoxy)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-nitro-phenoxy)-benzoic acid
- 4-(4-Chloro-2-nitro-phenoxy)-acetophenone
- 4-(4-Chloro-2-nitro-phenoxy)-phenol
Uniqueness
4-(4-chloro-2-nitrophenoxy)benzaldehyde is unique due to the presence of both an aldehyde and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
4-(4-chloro-2-nitrophenoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYAFMBCXTPJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366216 |
Source
|
Record name | 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56135-50-3 |
Source
|
Record name | 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.